molecular formula C24H19NO5S3 B5439687 2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate

2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate

Cat. No.: B5439687
M. Wt: 497.6 g/mol
InChI Key: GWJGCTODNLBFSW-JCMHNJIXSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring, a phenyl ring, and a methoxybenzenesulfonate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the phenyl and methoxybenzenesulfonate groups, and possibly other steps depending on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, which is a five-membered ring containing a sulfur atom and a nitrogen atom, would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the thiazolidine ring might be able to participate in reactions with electrophiles or nucleophiles, and the phenyl and methoxybenzenesulfonate groups could potentially undergo a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzenesulfonate group could affect the compound’s solubility in different solvents, and the size and shape of the molecule could influence its physical state (solid, liquid, or gas) at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. These might include using personal protective equipment, working in a well-ventilated area, and avoiding contact with the skin and eyes. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and the results of initial studies. For example, if the compound were found to have interesting biological activity, it might be studied further as a potential drug. Alternatively, if the compound had unique physical or chemical properties, it might be investigated for use in materials science or other fields .

Properties

IUPAC Name

[2-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S3/c1-16-6-5-8-18(14-16)25-23(26)22(32-24(25)31)15-17-7-3-4-9-21(17)30-33(27,28)20-12-10-19(29-2)11-13-20/h3-15H,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJGCTODNLBFSW-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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